2,3-Dimethoxy-5-methyl-1,4-benzoquinone
Overview
Description
2,3-Dimethoxy-5-methyl-1,4-benzoquinone, also known as Coenzyme Q0, is a derivative of benzoquinone carrying a 5-methyl substituent and methoxy substituents at positions 2 and 3 . It is present in all cells, including neural cells . It interacts with tau protein and aids in the formation of filamentous structure .
Synthesis Analysis
The synthesis of 2,3-Dimethoxy-5-methyl-1,4-benzoquinone has been achieved through various methods. One method involves the oxidation of 5-aminohomoveratrol . Another method starts from 2,3,4,5-tetramethoxytoluene via Blanc chloromethylation reaction, Kornblum oxidation, NaBH4 reduction, and ceric ammonium nitrate oxidation .Molecular Structure Analysis
The molecular formula of 2,3-Dimethoxy-5-methyl-1,4-benzoquinone is C9H10O4, and its molecular weight is 182.18 . The structure of this compound is also available as a 2D Mol file .Chemical Reactions Analysis
The oxidation of 5-aminohomoveratrol gives 2,3-dimethoxy-5-methylbenzoquinone . Also, it has been used as a tau protein fibrillization inducer .Physical And Chemical Properties Analysis
2,3-Dimethoxy-5-methyl-1,4-benzoquinone is an orange to red crystalline powder or needles . It has a melting point of 58°C to 62°C . It is almost transparent in hot water .Scientific Research Applications
Photosynthesis Research
Summary of Application
Coenzyme Q0 plays a key role in several cellular processes, such as mitochondrial electron transport . It serves as a redox active cofactor in bacterial photosynthetic reaction centers .
Methods of Application
The redox potential values for one-electron reduction E m (Q/Q ·−) were calculated using a quantum chemical approach .
Results or Outcomes
The calculated energy differences of reduction of Q to Q ·− in dimethylformamide (DMF) and water for 1,4-quinone derivatives correlated highly with the experimentally measured E m (Q/Q ·−) in DMF and water, respectively .
Synthesis of Coenzyme Q Analogues
Summary of Application
2,3-Dimethoxy-5-methyl-1,4-benzoquinones are analogues of Coenzyme Q and have attracted considerable attention due to their biological and pharmacological activities .
Methods of Application
Several 2,3-dimethoxy-5-methyl-1,4-benzoquinones substituted at the C-6 position with alkoxy methyl groups were prepared by a reaction sequence starting from 2, 3, 4, 5-tetramethoxytoluene (alkoxy methyl) via a Blanc chloromethylation reaction, Williamson reaction, and oxidation .
Results or Outcomes
The method provided a good yield of 2,3-dimethoxy-5-methyl-1,4-benzoquinones and is suitable for the synthesis of other benzoquinone analogues .
Tau Protein Fibrillization Inducer
Summary of Application
2,3-Dimethoxy-5-methyl- p -benzoquinone has been used as a tau protein fibrillization inducer to determine the regions of tau involved in the formation of paired helical filaments (PHFs) .
Methods of Application
The specific methods of application are not mentioned in the source .
Results or Outcomes
The specific results or outcomes are not mentioned in the source .
Apoptosis Inducer
Summary of Application
Coenzyme Q0 has been identified as an apoptosis inducer . Apoptosis is a form of programmed cell death that occurs in multicellular organisms, and it plays a crucial role in eliminating damaged cells.
Results or Outcomes
Filarial Parasite Paralysis
Summary of Application
Coenzyme Q0 has been found to irreversibly paralyze the adult and microfilariae of the cattle filarial parasite Setaria digitata . The same concentration of Q0 that paralyzes the microfilariae of S. digitata also paralyzes the microfilariae of the human filarial parasite .
Results or Outcomes
Cytochrome Oxidation Assay Component
Summary of Application
Coenzyme Q0 has been used as a component in buffer B for cytochrome oxidation assay .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,3-dimethoxy-5-methylcyclohexa-2,5-diene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-5-4-6(10)8(12-2)9(13-3)7(5)11/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXPTCZPFCVOQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=C(C1=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90209242 | |
Record name | Ubiquinone-O | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90209242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethoxy-5-methyl-1,4-benzoquinone | |
CAS RN |
605-94-7 | |
Record name | 2,3-Dimethoxy-5-methyl-1,4-benzoquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=605-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ubiquinone-O | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ubiquinone-O | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90209242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dimethoxy-5-methyl-p-benzoquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.183 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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